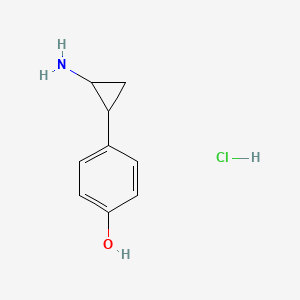
4-(2-Aminocyclopropyl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminocyclopropyl)phenol hydrochloride, also known as PACAP, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various neurological disorders. PACAP is a member of the vasoactive intestinal peptide (VIP) family of peptides, which are known to play important roles in regulating various physiological processes in the body.
Mécanisme D'action
Target of Action
The primary target of 4-(2-Aminocyclopropyl)phenol hydrochloride is Lysine-Specific Demethylase 1 (LSD1) . LSD1 plays a crucial role in determining the methylation status of histone H3 lysine 4 (H3K4), a process that is implicated in the pathogenesis of neurodevelopmental disorders .
Mode of Action
4-(2-Aminocyclopropyl)phenol hydrochloride interacts with LSD1 by irreversibly binding to it . LSD1 is responsible for the removal of methyl groups from mono- and dimethylated H3K4 through flavin adenine dinucleotide (FAD)-dependent enzymatic oxidation . The compound’s interaction with LSD1 inhibits this demethylation process, thereby affecting the methylation status of H3K4 .
Biochemical Pathways
The affected biochemical pathway is the methylation of histone H3 lysine 4 (H3K4) . This methylation is involved in various neural functions, such as learning and memory, through the regulation of synaptic plasticity . Dysregulation of H3K4 methylation, leading to a reduction in gene transcription, has been implicated in various psychiatric and neurological disorders .
Pharmacokinetics
The compound’s lipophilicity has been optimized to minimize the risk of nonspecific binding , which could potentially enhance its bioavailability.
Result of Action
The inhibition of LSD1 by 4-(2-Aminocyclopropyl)phenol hydrochloride leads to an increase in the methylation levels of H3K4 . This change can potentially reverse the reduced gene transcription associated with various psychiatric and neurological disorders .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-Aminocyclopropyl)phenol hydrochloride in lab experiments is its neuroprotective effects, which make it a useful tool for studying the mechanisms involved in neuronal damage and repair in various neurological disorders. However, one of the main limitations of using 4-(2-Aminocyclopropyl)phenol hydrochloride in lab experiments is its relatively short half-life, which can make it difficult to achieve sustained therapeutic effects in vivo.
Orientations Futures
There are several future directions for research on 4-(2-Aminocyclopropyl)phenol hydrochloride. One area of research is the development of more stable analogs of 4-(2-Aminocyclopropyl)phenol hydrochloride that can achieve sustained therapeutic effects in vivo. Another area of research is the identification of the specific signaling pathways that are activated by 4-(2-Aminocyclopropyl)phenol hydrochloride in the brain, which could lead to the development of more targeted therapies for neurological disorders. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 4-(2-Aminocyclopropyl)phenol hydrochloride as a potential therapeutic agent for neurological disorders.
Méthodes De Synthèse
The synthesis of 4-(2-Aminocyclopropyl)phenol hydrochloride involves the reaction of 2-cyclopropylphenol with ammonium chloride in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cyclopropylation reaction, which results in the formation of the cyclopropyl ring on the phenol ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-Aminocyclopropyl)phenol.
Applications De Recherche Scientifique
4-(2-Aminocyclopropyl)phenol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, Parkinson's disease, and Alzheimer's disease. 4-(2-Aminocyclopropyl)phenol hydrochloride has been shown to have neuroprotective effects in animal models of these diseases, and has been suggested as a potential therapeutic agent for the treatment of these disorders.
Propriétés
IUPAC Name |
4-(2-aminocyclopropyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-9-5-8(9)6-1-3-7(11)4-2-6;/h1-4,8-9,11H,5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXQXLSBQBYAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminocyclopropyl)phenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)


![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)
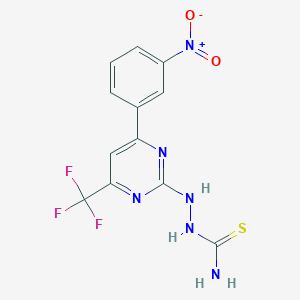
![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)
![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)
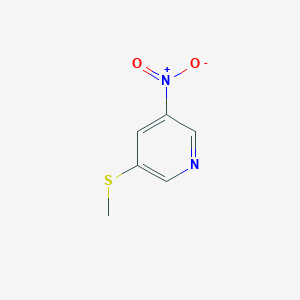
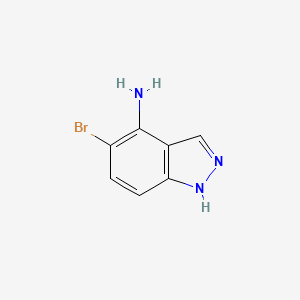
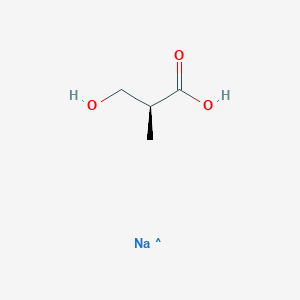
![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)
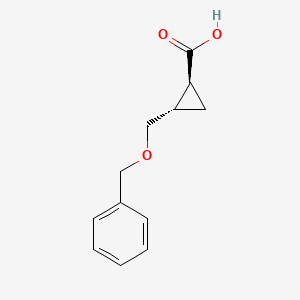

![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)